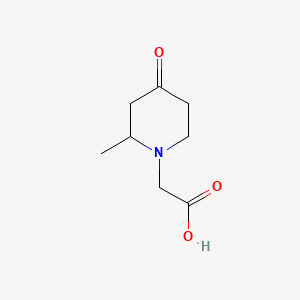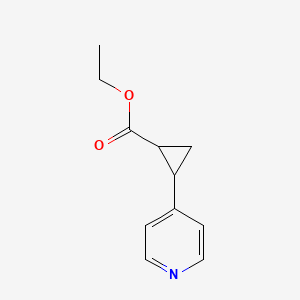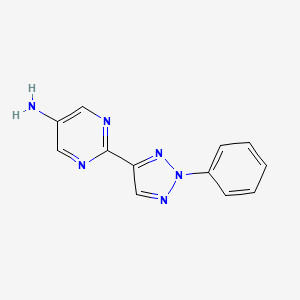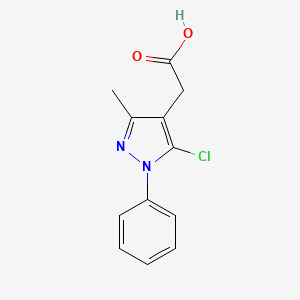![molecular formula C13H10N2S B11818492 5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)
5-Phenyl-1H-benzo[d]imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1H-benzo[d]imidazole-2-thiol is a heterocyclic compound that features a benzimidazole core with a phenyl group at the 5-position and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-benzo[d]imidazole-2-thiol typically involves the cyclization of o-phenylenediamine with a suitable thiol-containing reagent. One common method includes the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the benzimidazole ring . Another approach involves the use of thiourea as a sulfur source, which reacts with o-phenylenediamine under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1H-benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Iron/HCl or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Phenyl-1H-benzo[d]imidazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-1H-benzo[d]imidazole-2-thiol involves its interaction with various molecular targets. For instance, it can inhibit quorum sensing in bacteria by blocking the PqsR receptor, thereby reducing virulence and biofilm formation . In cancer research, it may induce apoptosis by interacting with specific signaling pathways and promoting cell death .
Comparison with Similar Compounds
1H-benzo[d]imidazole-2-thiol: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
5-Phenyl-1H-benzo[d]imidazole: Lacks the thiol group, which may influence its ability to form disulfides and other sulfur-containing derivatives.
2-Phenyl-1H-benzo[d]imidazole-2-thiol: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness: 5-Phenyl-1H-benzo[d]imidazole-2-thiol is unique due to the presence of both the phenyl and thiol groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C13H10N2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
5-phenyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C13H10N2S/c16-13-14-11-7-6-10(8-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15,16) |
InChI Key |
YYRFBWVTFCMUER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=S)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



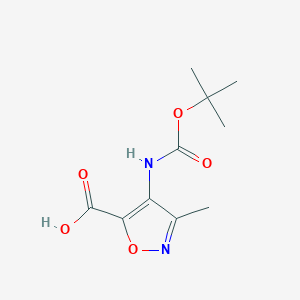
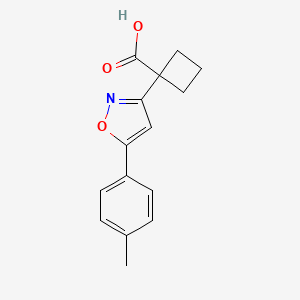


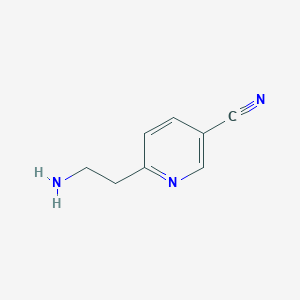
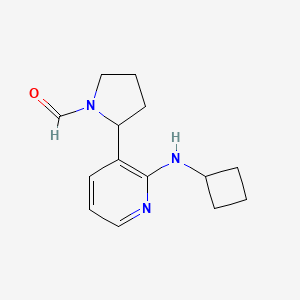
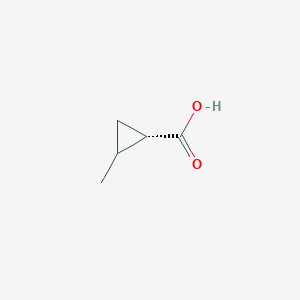
![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)
